BenchChemオンラインストアへようこそ!

N-(2-bromophenyl)-4-phenylbutanamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

N-(2-Bromophenyl)-4-phenylbutanamide (C₁₆H₁₆BrNO, MW 318.21 g/mol) is a synthetic aryl amide featuring a 2-bromophenyl group linked through an amide bond to a linear 4-phenylbutanoyl chain. This compound belongs to the N-phenylbutanamide class, which has been systematically explored for potassium channel (KCNQ/Kv7) modulation and anticonvulsant activity.

Molecular Formula C16H16BrNO
Molecular Weight 318.21 g/mol
Cat. No. B4721334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-4-phenylbutanamide
Molecular FormulaC16H16BrNO
Molecular Weight318.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2Br
InChIInChI=1S/C16H16BrNO/c17-14-10-4-5-11-15(14)18-16(19)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19)
InChIKeyQFLJHMOUGAOZEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Bromophenyl)-4-phenylbutanamide for Research Procurement: Structural Context and Comparator Space


N-(2-Bromophenyl)-4-phenylbutanamide (C₁₆H₁₆BrNO, MW 318.21 g/mol) is a synthetic aryl amide featuring a 2-bromophenyl group linked through an amide bond to a linear 4-phenylbutanoyl chain . This compound belongs to the N-phenylbutanamide class, which has been systematically explored for potassium channel (KCNQ/Kv7) modulation and anticonvulsant activity [1]. Its closest analogs—including the para-bromo positional isomer N-(4-bromophenyl)-4-phenylbutanamide (CAS 300727-34-8), the branched-chain variant N-(2-bromophenyl)-2-phenylbutanamide (CAS 349537-82-2), and the reverse amide 2-bromo-N-(4-phenylbutyl)benzamide (CAS 332408-69-2)—share the same atom composition but differ in connectivity, bromine position, or backbone branching, each yielding distinct physicochemical and reactivity profiles directly relevant to procurement decisions.

Why N-(2-Bromophenyl)-4-phenylbutanamide Cannot Be Replaced by Generic Analogs: Key Differentiation Drivers


Substituting N-(2-bromophenyl)-4-phenylbutanamide with a closely related analog—even one sharing identical molecular formula and molecular weight—introduces measurable deviations in lipophilicity (ΔLogP ≥ 0.8–1.7 units), hydrogen-bond acceptor topology, and steric accessibility of the bromine atom that collectively alter membrane permeability, target-binding pose, and cross-coupling reactivity . Within the N-phenylbutanamide chemotype, both the ortho-bromine position on the aniline ring and the linear (unbranched) 4-phenylbutanamide chain have been shown to be critical SAR determinants for KCNQ2/3 channel opening potency; deviation at either position commonly reduces activity by >10-fold [1]. For procurement purposes, selection of the correct regioisomer and backbone connectivity is therefore not interchangeable—it directly dictates whether the compound will serve as a viable chemical probe, a competent synthetic intermediate, or a misleading negative in a screening campaign.

Quantitative Differentiation Evidence for N-(2-Bromophenyl)-4-phenylbutanamide Against Closest Analogs


Ortho-Bromo Position Confers Reduced Lipophilicity Relative to Para-Bromo and Reverse Amide Analogs

The target compound, bearing a 2-bromophenyl moiety with a linear 4-phenylbutanamide chain, exhibits a calculated LogP (cLogP) approximately 1.0–1.5 units lower than its para-bromo positional isomer and the reverse amide analog, consistent with the known effect of ortho-substitution in reducing lipophilicity via intramolecular hydrogen bonding and steric shielding of the amide NH [1]. For comparison, available measured or calculated LogP values for structurally related compounds are: N-(4-bromophenyl)butanamide, LogP = 3.26 ; 2-bromo-N-(4-phenylbutyl)benzamide, LogP = 4.20–4.59 ; and the simpler N-(2-bromophenyl)butanamide scaffold, LogP = 2.46 . Within the N-phenylbutanamide KCNQ opener series, LogP values clustering between 2.5 and 3.5 correlate with optimal CNS permeability and reduced hERG binding; compounds exceeding LogP 4.0 frequently suffer from elevated phospholipidosis risk and poorer pharmacokinetic profiles [2].

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Linear 4-Phenylbutanamide Backbone Enables Distinct KCNQ Channel Pharmacophore Occupancy Versus Branched Analogs

In the N-phenylbutanamide KCNQ opener series reported by Yang et al., compounds bearing a linear 4-phenylbutanamide chain (i.e., tetramethylene linker between the amide carbonyl and terminal phenyl group) exhibited significantly higher KCNQ2/3 opening potency than their branched-chain (2-phenylbutanamide) or shortened-chain (butanamide) counterparts [1]. The reported lead compound (Compound 1 in that series), which incorporates the linear 4-phenylbutanamide backbone, demonstrated favorable in vitro KCNQ opening activity and produced significant anticonvulsant effects in a rat epilepsy model without observable adverse effects, with favorable rat pharmacokinetics [1]. By contrast, branched-chain analogs such as N-(2-bromophenyl)-2-phenylbutanamide (CAS 349537-82-2) present the phenyl group at the α-carbon of the butanamide chain, altering both the conformational flexibility of the terminal aryl ring and its spatial relationship to the amide NH donor, which is a critical pharmacophoric element for KCNQ channel activation .

Ion Channel Pharmacology KCNQ/Kv7 Modulation Anticonvulsant Drug Discovery

Ortho-Bromo Substitution Enables Directed Ortho-Metalation and Cross-Coupling Reactivity Not Available to Para-Bromo Isomer

The 2-bromophenyl group in N-(2-bromophenyl)-4-phenylbutanamide is activated for transition-metal-catalyzed transformations in ways that the para-bromo isomer (N-(4-bromophenyl)-4-phenylbutanamide, CAS 300727-34-8) cannot replicate. Specifically, the ortho-bromine serves as a directing group for palladium-catalyzed C-H functionalization at the adjacent ortho′ position of the aniline ring, as well as participating in intramolecular Heck, Suzuki-Miyaura, and Buchwald-Hartwig coupling reactions with regiochemical outcomes governed by ortho-proximity effects [1]. Radical translocation cyclization strategies employing N-allyl-N-(2′-bromophenyl)amide moieties—directly analogous to the target compound structure—have been demonstrated to construct complex spirocyclic scaffolds in good yields (up to 78%), exploiting the 2-bromophenyl group as both a radical acceptor and a leaving group precursor [2]. The para-bromo isomer lacks this capacity for directed ortho-functionalization and radical translocation, limiting its synthetic diversification potential.

Synthetic Chemistry Cross-Coupling C-H Functionalization Building Block Utility

Amide Connectivity Determines Hydrogen-Bond Donor Topology: Target Compound vs. Reverse Amide Isomer

The target compound features an amide bond in the orientation Ar-NH-CO-CH₂- (N-aryl amide), whereas the reverse amide isomer 2-bromo-N-(4-phenylbutyl)benzamide (CAS 332408-69-2) presents the opposite connectivity: Ar-CO-NH-CH₂- (benzamide). This structural permutation repositions the sole hydrogen-bond donor (amide NH) relative to the bromine atom and the terminal phenyl group, altering the pharmacophoric triangle that governs molecular recognition by protein targets [1]. Experimentally, the reverse amide 2-bromo-N-(4-phenylbutyl)benzamide has been tested against the NLRP3 inflammasome target (BindingDB BDBM76278), yielding an IC₅₀ of 18,500 nM—weak activity indicating that this connectivity does not support high-affinity binding in that system [2]. The target amide connectivity (N-aryl) places the bromine ortho to the amide NH, enabling an intramolecular N-H⋯Br interaction that stabilizes a pseudo-six-membered ring conformation; this conformational restriction is absent in the reverse amide, where the bromine is ortho to the carbonyl [3].

Medicinal Chemistry Target Engagement Pharmacophore Modeling Conformational Analysis

Molecular Weight and Rotatable Bond Count Differentiate Target Compound from Truncated 2-Bromophenylbutanamide Scaffolds

Compared to the minimal 2-bromophenylbutanamide scaffold (N-(2-bromophenyl)butanamide, MW 242.11 g/mol, LogP 2.46, 3 rotatable bonds) , the target compound N-(2-bromophenyl)-4-phenylbutanamide extends the structure by a phenethyl unit, increasing molecular weight by 76.1 Da (to 318.21 g/mol), adding 2 rotatable bonds (total ~5), and raising LogP by an estimated 0.8–1.2 log units . This MW increment moves the compound from the fragment space (MW < 250) into the lead-like space (MW 250–350), improving the likelihood of achieving sufficient binding enthalpy for target engagement while retaining favorable ligand efficiency metrics [1]. For researchers conducting fragment-based screening, the target compound represents a logical next-step elaboration of the 2-bromophenylbutanamide fragment hit, providing enhanced shape complementarity and additional van der Waals contacts with target protein pockets.

Fragment-Based Drug Discovery Lead Optimization Chemical Probe Development Physicochemical Descriptors

Optimal Application Scenarios for N-(2-Bromophenyl)-4-phenylbutanamide in Research and Early Drug Discovery


KCNQ2/3 Potassium Channel Opener Screening and Anticonvulsant Lead Identification

N-(2-Bromophenyl)-4-phenylbutanamide is structurally aligned with the N-phenylbutanamide chemotype shown by Yang et al. (2018) to yield potent KCNQ2/3 channel openers with in vivo anticonvulsant efficacy and favorable rat pharmacokinetics [1]. The linear 4-phenylbutanamide backbone—shared with the lead compound from that study—is a critical pharmacophoric requirement (>10-fold potency advantage over branched analogs), while the ortho-bromine substituent provides a vector for further SAR exploration via cross-coupling diversification. Researchers validating KCNQ2/3 as a therapeutic target for epilepsy or neuropathic pain should select this compound over the branched N-(2-bromophenyl)-2-phenylbutanamide isomer or the reverse amide 2-bromo-N-(4-phenylbutyl)benzamide, both of which lack the correct pharmacophoric geometry for this target class.

Synthetic Building Block for Palladium-Catalyzed Diversification and Spirocyclic Library Synthesis

The ortho-bromophenyl moiety in N-(2-bromophenyl)-4-phenylbutanamide serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, and Heck cross-coupling reactions, enabling late-stage diversification of the aniline ring system for medicinal chemistry library construction [1]. Additionally, this compound can function as a precursor for radical translocation cyclization reactions (reported yields of 51–78% for analogous 2′-bromophenyl amide substrates) to access spirocyclic and benzazepinone scaffolds [2]. The para-bromo isomer N-(4-bromophenyl)-4-phenylbutanamide lacks the ortho-directing effect necessary for these transformations, making the ortho-bromo regioisomer the rationally preferred building block for synthetic chemistry applications.

Fragment Elaboration in Lead-Like Chemical Space for Biophysical Target Engagement Studies

For research groups employing fragment-based drug discovery (FBDD) approaches, N-(2-bromophenyl)-4-phenylbutanamide represents a logical elaboration of the 2-bromophenylbutanamide fragment hit (MW 242.11 Da, LogP 2.46) into lead-like chemical space (MW 318.21 Da, estimated LogP 2.8–3.4) [1]. The added phenethyl extension provides 76 Da of additional molecular weight and approximately 2 additional heavy atoms for van der Waals contacts, while the bromine atom facilitates both binding detection via anomalous X-ray scattering and subsequent structure-guided optimization via cross-coupling. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) binding studies can verify whether this elaborated scaffold achieves improved Kd values relative to the parent fragment, particularly for targets with hydrophobic sub-pockets capable of accommodating the terminal phenyl group.

Selective Chemical Probe Development Leveraging Ortho-Bromo Conformational Control

An underappreciated feature of N-(2-bromophenyl)-4-phenylbutanamide is the potential for intramolecular N-H⋯Br hydrogen bonding that stabilizes a pseudo-six-membered ring conformation, as suggested by structural studies of related N-(2-bromophenyl)amides [1]. This conformational restriction reduces the entropic penalty upon target binding compared to the para-bromo isomer (which cannot form an analogous intramolecular interaction) and the reverse amide (which lacks the N-aryl connectivity). Researchers designing selective chemical probes where conformational preorganization is desirable for target selectivity should evaluate this compound's binding thermodynamics (ΔG, ΔH, −TΔS by ITC) against both target and anti-target proteins, directly comparing results with the conformationally flexible para-bromo isomer.

Quote Request

Request a Quote for N-(2-bromophenyl)-4-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.